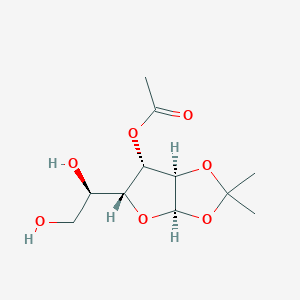

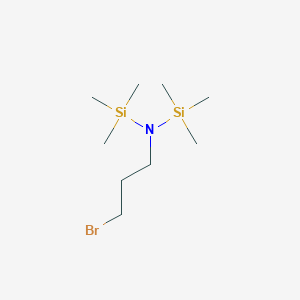

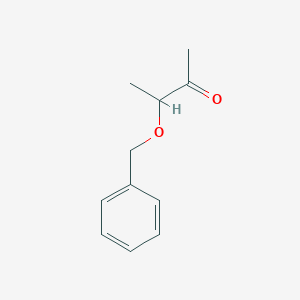

3-bromo-N,N-bis(trimethylsilyl)propan-1-amine

Vue d'ensemble

Description

The compound "3-bromo-N,N-bis(trimethylsilyl)propan-1-amine" is a chemical species that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that involve bromine, trimethylsilyl groups, and amines, which can provide insight into the synthesis, molecular structure, and reactivity of similar compounds .

Synthesis Analysis

The synthesis of N,N-bis(trimethylsilyl)amine derivatives is described in one of the papers, where a convenient method involves the treatment of primary amines with trimethylsilylamines and methyl iodide to yield the corresponding bis(trimethylsilyl)amine derivatives in high yields . This suggests that a similar approach could potentially be applied to synthesize "3-bromo-N,N-bis(trimethylsilyl)propan-1-amine" by starting with an appropriate primary amine and introducing the trimethylsilyl groups.

Molecular Structure Analysis

While the exact molecular structure of "3-bromo-N,N-bis(trimethylsilyl)propan-1-amine" is not provided, the papers discuss related compounds. For instance, the crystal structure of a trimethylsilyl-containing compound was analyzed using Hirshfeld surface analysis, which shows structure-defining interactions . This analysis could be relevant for understanding the molecular interactions and packing in the crystal lattice of "3-bromo-N,N-bis(trimethylsilyl)propan-1-amine" if its crystal structure were to be determined.

Chemical Reactions Analysis

The reactivity of trimethylsilyl groups in the presence of bromine and amines is highlighted in several papers. For example, the reaction of sodium bis(trimethylsilyl)amide with bromobenzene leads to a mixture of products due to the migration of the trimethylsilyl group . Additionally, the reactivity of bis(trimethylsilyl) compounds with iminium ions generated from secondary amines has been reported, leading to β-aminovinylsilanes . These studies suggest that "3-bromo-N,N-bis(trimethylsilyl)propan-1-amine" could potentially participate in similar reactions, where the bromine and trimethylsilyl groups may influence the reactivity and selectivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-bromo-N,N-bis(trimethylsilyl)propan-1-amine" are not directly discussed in the papers. However, the properties of related compounds, such as their solubility, stability, and reactivity, can be inferred from the synthesis methods and reactions described. For instance, the use of trimethylsilyl groups is often employed to increase the volatility or improve the stability of compounds . The presence of a bromine atom in the compound could also affect its reactivity, making it amenable to further functionalization through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Synthesis of Organic Compounds

3-bromo-N,N-bis(trimethylsilyl)propan-1-amine is utilized in the synthesis of various organic compounds. For example, it is used in the preparation of N -β-Haloethyl- N,N -bis(trimethylsilyl)amines, which are instrumental in introducing aminoethyl groups into organic or organosilicon compounds (Piper & Rühlmann, 1976). Additionally, it plays a role in the formation of poly(trimethylene diselenides), important reagents for organic synthesis and ligands for complex formation (Russavskaya et al., 2006).

Catalytic Applications

This compound is also significant in catalytic applications. For instance, 3,3-bis(trimethylsilyl)propene, a related compound, is used with iminium ions in aminomethylation–desilylation processes to produce (E)-β-aminovinylsilanes (Princet, Gardes‐Gariglio & Pornet, 2000). Moreover, N,N-bis(trimethylsilyl)-propargylic amines, which are closely related to 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine, have been shown to be useful precursors for various functional protected primary amines in synthesis (Corriu, Huynh, Iqbal & Moreau, 1984).

Study of Chemical Reactions

The compound is involved in studying various chemical reactions and interactions. For example, the conformational isomerism and orbital interactions of N-(2-bromo-2-phenylethenyl)-N,N-bis(trimethylsilyl)amine, a derivative, have been examined using NMR techniques and quantum-chemical calculations (Belyaeva et al., 2020).

Pharmaceutical and Biomedical Research

In the context of pharmaceutical and biomedical research, derivatives of 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine have been employed. For instance, silylation of poly-L-lysine hydrobromide, using derivatives of this compound, improves its solubility in apolar organic solvents, facilitating its use in biomedical applications (Beauregard, Hu, Grainger & James, 2001).

Materials Science

This compound and its derivatives find applications in materials science as well. For example, the synthesis of calcium bis[bis(trimethylsilyl)amide], which is used in stoichiometric and catalytic applications in materials science, involves related compounds (Krieck, Schüler, Peschel & Westerhausen, 2018).

Safety And Hazards

Propriétés

IUPAC Name |

3-bromo-N,N-bis(trimethylsilyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24BrNSi2/c1-12(2,3)11(9-7-8-10)13(4,5)6/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCITYJREKCYVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(CCCBr)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24BrNSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453165 | |

| Record name | N,N-bis(trimethylsilyl)-3-bromo-1-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N,N-bis(trimethylsilyl)propan-1-amine | |

CAS RN |

172851-95-5 | |

| Record name | N,N-bis(trimethylsilyl)-3-bromo-1-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)

![1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine](/img/structure/B1278774.png)